2-{(E)-[(3-bromophenyl)imino]methyl}-6-ethoxyphenol
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Description
“2-{(E)-[(3-bromophenyl)imino]methyl}-6-ethoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C15H14BrNO2 and a molecular weight of 320.18 .
Synthesis Analysis
The compound was prepared by refluxing a mixture of a solution containing 3-ethoxysalicylaldehyde (0.5 g, 3 mmol) in 20 mL ethanol and a solution containing 4-bromoaniline (0.52 g, 3 mmol) in 20 mL ethanol .Molecular Structure Analysis
The X-ray diffraction and FT-IR analyses of the title compound reveal the existence of enol form in the solid state . The non-covalent CAHu0002 u0002 u0002p and inter-molecular hydrogen bonding interactions assemble the supramolecular structure of the title compound by forming 4-connected (4,4)-net in Wells nomenclature .Scientific Research Applications
Spectroscopic and Structural Characterization
Spectroscopic and XRD Analysis : The compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was synthesized and characterized through spectroscopic (FT-IR, UV–Vis) and single crystal X-ray diffraction techniques. The study explored its intermolecular contacts using Hirshfeld surfaces and fingerprint plots. Density Functional Theory (DFT) was used for molecular electrostatic potential, Fukui function, nonlinear optical properties, and natural bond orbital analyses (Demircioğlu et al., 2019).
Tautomerism and Supramolecular Structure : Another study focused on the compound (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, mainly examining tautomerism in solvent media and the solid state, as well as the supramolecular network formed through stacking interactions and hydrogen bonding. DFT method and experimental techniques such as X-ray diffraction and spectroscopy were employed to characterize the molecular structure and spectroscopic properties (Albayrak et al., 2011).
Interaction with Biological Molecules
- Molecular Docking Studies : The synthesis and characterization of variants of this compound have led to molecular docking studies to understand the nature of binding with DNA and other biological targets. These studies contribute to the understanding of the biological activity and potential therapeutic applications of such compounds (Demircioğlu, 2021).
Theoretical and Computational Insights
- DFT and Molecular Modeling : Computational methods like DFT have been extensively used to analyze the chemical activity, molecular structure, and interactions of these compounds. Studies include NLO (Nonlinear Optical) properties, MEP (Molecular Electrostatic Potential), and NBO (Natural Bond Orbital) analysis. Such computational insights are crucial for designing molecules with desired properties and understanding their behavior at the molecular level (Ashfaq et al., 2022).
properties
IUPAC Name |
2-[(3-bromophenyl)iminomethyl]-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-2-19-14-8-3-5-11(15(14)18)10-17-13-7-4-6-12(16)9-13/h3-10,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLIJWXEGKZGHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(3-bromophenyl)imino]methyl}-6-ethoxyphenol |
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